N-(4-Deuteriophenyl)acetamide
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Description
“N-(4-Deuteriophenyl)acetamide” is a derivative of acetamide . Acetamide is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid . It finds some use as a plasticizer and as an industrial solvent .
Synthesis Analysis
The synthesis of compounds similar to “N-(4-Deuteriophenyl)acetamide” has been reported in the literature. For instance, a study describes the regioselective synthesis of p-tert-butylthiacalix4arene monosubstituted at the lower rim by N,N-diethylacetamide fragment and its further functionalization with the N-(4’-nitrophenyl)acetamide moiety . Another study reports a one-pot synthesis based on the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes .Molecular Structure Analysis
The molecular structure of “N-(4-Deuteriophenyl)acetamide” can be inferred from related compounds. For example, the molecular structure of N-(4-iodo-1,3-diphenylbutyl)acetamide in crystal and solutions was studied by X-ray analysis, FTIR spectroscopy, and quantum chemical calculations .Chemical Reactions Analysis
The reaction of hydroxylamine with acetamide to acetohydroxamic acid was carried out at different temperatures, and the complete reaction processes were monitored using online infrared spectroscopy and pH probe . Another study reported the direct reaction of N-(4-hydroxyphenyl)acetamide or paracetamol with diiodine forms an ionic salt with the formula {[(PACET)2H+]2·(I8)2−} (1) with the simultaneous reduction of iodine to iodide .Physical And Chemical Properties Analysis
Amides generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .Safety And Hazards
Future Directions
The future directions for “N-(4-Deuteriophenyl)acetamide” could involve further exploration of its potential applications. For instance, a study suggests that N-(4-hydroxyphenyl)acetamide inhibits the catalytic activity of horse radish peroxidase (HRP), a model of thyroid peroxidase (TPO), on the oxidation of iodides to diiodine by hydrogen peroxide . This suggests potential applications in the field of biochemistry and medicine.
properties
IUPAC Name |
N-(4-deuteriophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i2D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZERHIULMFGESH-VMNATFBRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC=C(C=C1)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Deuteriophenyl)acetamide |
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